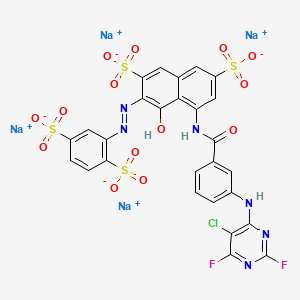
2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, azo, and pyrimidinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt typically involves multiple steps:
Formation of the Naphthalenedisulfonic Acid Core: This step involves sulfonation of naphthalene to introduce sulfonic acid groups at the 2 and 7 positions.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.
Introduction of the Pyrimidinyl Group: This involves a nucleophilic substitution reaction where the pyrimidinyl group is attached to the benzoyl moiety.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and azo coupling reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinones, sulfonic acid derivatives.
Reduction Products: Amines, de-azo compounds.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of complex dyes and pigments.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry
Textile Industry: Used in the dyeing and printing of fabrics.
Paper Industry: Employed in the production of colored paper.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In dye synthesis, it acts as a chromophore, imparting color to the final product. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific use case.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Other azo dyes and pigments.
Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups.
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
72139-13-0 |
|---|---|
Molecular Formula |
C27H13ClF2N6Na4O14S4 |
Molecular Weight |
939.1 g/mol |
IUPAC Name |
tetrasodium;5-[[3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-3-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O14S4.4Na/c28-21-24(29)33-27(30)34-25(21)31-13-3-1-2-11(6-13)26(38)32-17-10-15(52(42,43)44)7-12-8-19(54(48,49)50)22(23(37)20(12)17)36-35-16-9-14(51(39,40)41)4-5-18(16)53(45,46)47;;;;/h1-10,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
XKEOGYCKCCFQLK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















